molecular formula C11H22N2O4S B6185568 tert-butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate CAS No. 2679950-03-7

tert-butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate

Cat. No. B6185568
CAS RN: 2679950-03-7
M. Wt: 278.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate, more commonly referred to as TBMS, is a synthetic compound that has a wide range of applications in scientific research. TBMS is a structural isomer of the common tert-butyl piperidine-1-carboxylate. It is an organic compound that is composed of a tert-butyl group, a methylsulfamoyl group, and a piperidine ring. TBMS is used in many different scientific applications, including organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

TBMS is widely used in scientific research for a variety of applications. It is commonly used as a reagent for organic synthesis reactions, such as the Mitsunobu reaction and the Barton-McCombie reaction. TBMS is also used in drug discovery, as it can be used to synthesize novel compounds that may have therapeutic potential. In addition, TBMS is used in biochemistry, as it is a useful reagent for the synthesis of proteins and other macromolecules.

Mechanism of Action

The mechanism of action of TBMS is not fully understood. However, it is believed that TBMS is able to form a covalent bond with the substrate, which then facilitates the reaction. TBMS can also act as a catalyst, as it is able to increase the rate of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBMS are not well understood. However, it is believed that TBMS may be able to act as an inhibitor of certain enzymes, which could have an effect on the metabolism of certain compounds. In addition, TBMS may be able to interact with certain receptors, which could have an effect on the body’s response to certain compounds.

Advantages and Limitations for Lab Experiments

The advantages of using TBMS in laboratory experiments include its low cost, its availability, and its ability to form covalent bonds with substrates. The limitations of using TBMS in laboratory experiments include its potential toxicity and its potential to interfere with certain biochemical processes.

Future Directions

Future research on TBMS could focus on its potential applications in drug discovery and biochemistry. In addition, research could be conducted to further understand the biochemical and physiological effects of TBMS. Furthermore, research could be conducted to develop new methods for synthesizing TBMS. Finally, research could be conducted to investigate the potential toxicity of TBMS and to develop ways to minimize its potential toxicity.

Synthesis Methods

TBMS can be synthesized using a variety of methods, including the Mitsunobu reaction, the Barton-McCombie reaction, and the Stille reaction. The Mitsunobu reaction is a nucleophilic substitution reaction that involves the reaction of an alcohol with a phosphine oxide. The Barton-McCombie reaction is a radical substitution reaction that involves the reaction of an alkyl halide with a Grignard reagent. The Stille reaction is a palladium-catalyzed reaction that involves the reaction of an alkyl halide with an organotin reagent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate involves the reaction of tert-butyl (3R)-3-hydroxypiperidine-1-carboxylate with methylsulfonyl chloride in the presence of a base to form tert-butyl (3R)-3-(methylsulfonyl)piperidine-1-carboxylate, which is then treated with sodium methoxide to form the desired product.", "Starting Materials": [ "tert-butyl (3R)-3-hydroxypiperidine-1-carboxylate", "methylsulfonyl chloride", "base", "sodium methoxide" ], "Reaction": [ "Step 1: Add tert-butyl (3R)-3-hydroxypiperidine-1-carboxylate to a mixture of methylsulfonyl chloride and base in a suitable solvent.", "Step 2: Stir the reaction mixture at room temperature for several hours until complete conversion of the starting material is achieved.", "Step 3: Quench the reaction mixture with water and extract the product with an organic solvent.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 5: Add sodium methoxide to the concentrated solution and stir at room temperature for several hours.", "Step 6: Quench the reaction mixture with water and extract the product with an organic solvent.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain tert-butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate as a white solid." ] }

CAS RN

2679950-03-7

Product Name

tert-butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate

Molecular Formula

C11H22N2O4S

Molecular Weight

278.4

Purity

95

Origin of Product

United States

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